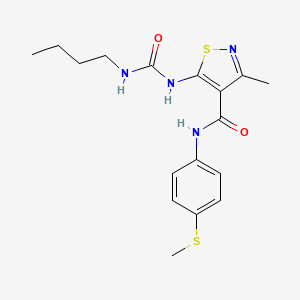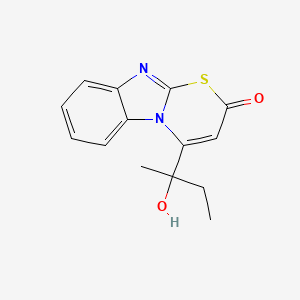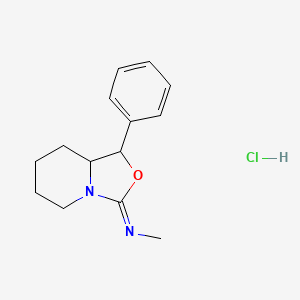
trans-3-Methylimino-hexahydro-1-phenyl-3H-oxazolo(3,4-a)pyridine, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(±)-cis-3-Methylimino-1-phenylhexahydro-3H-oxazolo(3,4-a)pyridine hydrochloride is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a hexahydro-3H-oxazolo(3,4-a)pyridine ring system, which is fused with a phenyl group and a methylimino substituent. The hydrochloride salt form enhances its solubility in water, making it suitable for various experimental and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (±)-cis-3-Methylimino-1-phenylhexahydro-3H-oxazolo(3,4-a)pyridine hydrochloride typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the oxazolidine ring: This step involves the cyclization of an appropriate amino alcohol with a carbonyl compound under acidic conditions to form the oxazolidine ring.
Introduction of the phenyl group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using a phenyl halide and a Lewis acid catalyst.
Formation of the hydrochloride salt: The final step involves the treatment of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(±)-cis-3-Methylimino-1-phenylhexahydro-3H-oxazolo(3,4-a)pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under mild to moderate conditions.
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced amines and other reduced derivatives.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(±)-cis-3-Methylimino-1-phenylhexahydro-3H-oxazolo(3,4-a)pyridine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (±)-cis-3-Methylimino-1-phenylhexahydro-3H-oxazolo(3,4-a)pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- (±)-trans-3-Methylimino-1-phenylhexahydro-3H-oxazolo(3,4-a)pyridine hydrochloride
- (±)-cis-3-Imino-1-phenylhexahydro-3H-oxazolo(3,4-a)pyridine hydrochloride
- (±)-trans-3-Imino-1-phenylhexahydro-3H-oxazolo(3,4-a)pyridine hydrochloride
Uniqueness
(±)-cis-3-Methylimino-1-phenylhexahydro-3H-oxazolo(3,4-a)pyridine hydrochloride is unique due to its specific stereochemistry and the presence of the methylimino group. This configuration can result in distinct chemical and biological properties compared to its trans isomer and other similar compounds. The cis configuration may influence the compound’s binding affinity to molecular targets and its overall reactivity in chemical reactions.
Propiedades
Número CAS |
75343-57-6 |
|---|---|
Fórmula molecular |
C14H19ClN2O |
Peso molecular |
266.76 g/mol |
Nombre IUPAC |
N-methyl-1-phenyl-1,5,6,7,8,8a-hexahydro-[1,3]oxazolo[3,4-a]pyridin-3-imine;hydrochloride |
InChI |
InChI=1S/C14H18N2O.ClH/c1-15-14-16-10-6-5-9-12(16)13(17-14)11-7-3-2-4-8-11;/h2-4,7-8,12-13H,5-6,9-10H2,1H3;1H |
Clave InChI |
KWPGWADYRRCHAF-UHFFFAOYSA-N |
SMILES canónico |
CN=C1N2CCCCC2C(O1)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



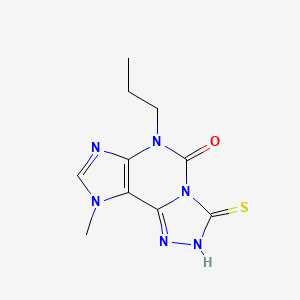
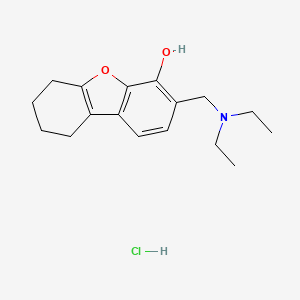
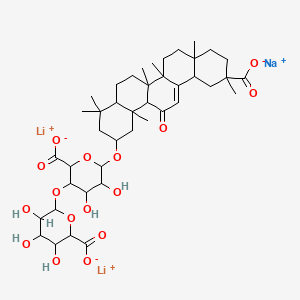
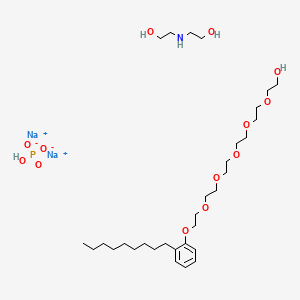
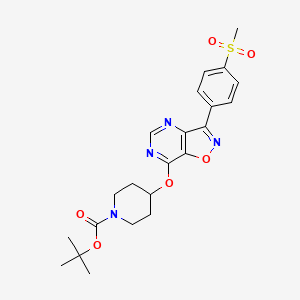

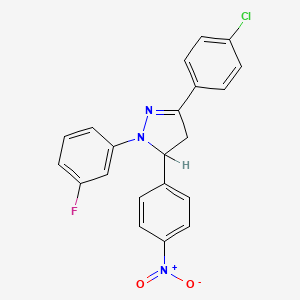
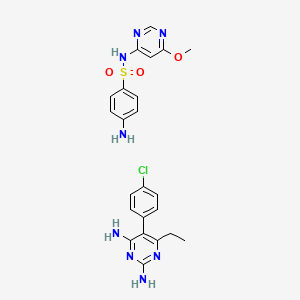
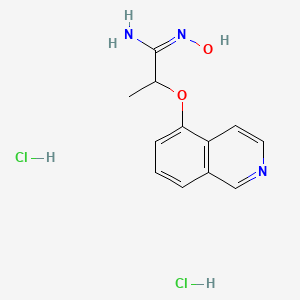
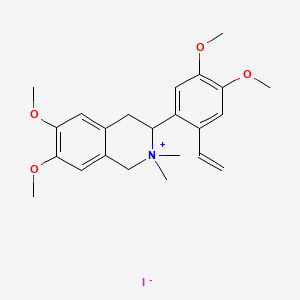
![4'-(furan-3-yl)-4'a,10'a-dimethyl-8'-propan-2-ylspiro[2H-pyran-3,7'-4,5,6,6a-tetrahydrobenzo[f]isochromene]-2',6,10'-trione](/img/structure/B12771697.png)
